1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6
Description
Molecular Architecture and Isotopic Labeling Patterns
The molecular structure of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 (CAS 1184976-30-4) comprises three key functional groups: a tert-butyldimethylsilyl (TBDMS) ether , an acetoxy ester , and a deuterated 2-methylpropanol backbone. The compound’s molecular formula is C₁₂H₂₀D₆O₃Si, with a molecular weight of 252.456 g/mol. Isotopic labeling involves six deuterium atoms at the methyl groups (1,1,1,3,3,3-hexadeuterio configuration), which replace protium atoms to enable tracking in spectroscopic and metabolic studies.
Structural Features
- TBDMS group : Provides steric bulk and stability against hydrolysis under basic conditions, common in protective group chemistry.
- Acetoxy group : Introduces ester functionality, influencing solubility and reactivity.
- Deuterated methyl groups : Reduces signal interference in nuclear magnetic resonance (NMR) spectra while maintaining chemical equivalence to non-deuterated analogs.
Table 1: Key Structural Parameters
Deuterium labeling patterns were confirmed via ²H NMR , which showed absence of proton signals at δ 1.2–1.4 ppm (methyl groups), and mass spectrometry , where the molecular ion cluster shifted by +6 Da compared to the protio form.
Comparative Analysis of Deuterated vs. Protio Analogues
Deuteration alters physicochemical and spectroscopic properties without significantly affecting reactivity.
Physical Properties
Reactivity Differences
- Kinetic Isotope Effects (KIE) : Deuterated methyl groups exhibit reduced bond cleavage rates (KIE ≈ 6.5 for acid-catalyzed hydrolysis).
- Oxidative Stability : Enhanced resistance to radical-mediated degradation due to stronger C-D bonds.
Table 2: Spectral Comparison of Deuterated vs. Protio Forms
Deuteration eliminates proton signal overlap in NMR, simplifying structural elucidation. In mass spectrometry, the +6 Da shift aids isotopic tracing in metabolic studies.
Conformational Dynamics via Computational Modeling
Computational studies reveal intramolecular interactions governing conformational preferences.
Key Findings from Density Functional Theory (DFT)
- Stable Conformers : Two dominant conformers identified:
- Energy Barriers : Rotation about the C-O bond requires ~8 kcal/mol, favoring synclinal alignment.
Table 3: Computational Results for Dominant Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (TBDMS-O-C-O) |
|---|---|---|
| Synclinal | 0.0 | 60° |
| Anticlinal | 1.2 | 180° |
Molecular dynamics (MD) simulations in chloroform show rapid interconversion (~10 ps) between conformers, consistent with NMR line-shape analysis. The TBDMS group’s steric bulk restricts acetoxy group rotation, stabilizing the synclinal form.
Properties
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3/i5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKNFHFYZZINOG-SCPKHUGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661843 | |
| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184976-30-4 | |
| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of TBDMS-Protected Bromoethanol
Reagents :
-
2-Bromoethanol, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, anhydrous DMF.
Procedure :
-
Protection of 2-bromoethanol :
-
2-Bromoethanol (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
-
Imidazole (1.2 equiv) and TBDMS-Cl (1.1 equiv) are added sequentially at 0°C.
-
The reaction is stirred at room temperature for 12 hours.
-
Workup involves extraction with ethyl acetate, washing with brine, and drying over MgSO₄.
-
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 3.72 (t, J = 6.4 Hz, 2H, CH₂-O), 3.45 (t, J = 6.4 Hz, 2H, CH₂-Br), 0.89 (s, 9H, C(CH₃)₃), 0.06 (s, 6H, Si(CH₃)₂).
Formation of the Grignard Reagent
Reagents :
-
Br-CH₂-O-TBDMS, magnesium turnings, anhydrous THF.
Procedure :
Grignard Addition to Deuterated Acetone
Reagents :
-
Deuterated acetone ((CD₃)₂CO, ≥99 atom % D), CH₂-O-TBDMS-MgBr, anhydrous THF.
Procedure :
-
Nucleophilic addition :
-
Deuterated acetone (1.0 equiv) is dissolved in anhydrous THF at −78°C.
-
The Grignard reagent (1.1 equiv) is added dropwise, and the mixture is stirred for 2 hours.
-
The reaction is quenched with saturated NH₄Cl and warmed to room temperature.
-
Workup includes extraction with diethyl ether, drying, and solvent removal.
-
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 3.68 (d, J = 6.8 Hz, 2H, CH₂-O-TBDMS), 2.50 (s, 1H, OH), 0.88 (s, 9H, C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂).
-
MS (ESI) : m/z 279.2 [M + H]⁺.
Acetylation of the Secondary Alcohol
Reagents :
-
(CD₃)₂C(CH₂-O-TBDMS)OH, acetic anhydride, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
Procedure :
-
Acetylation :
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 4.12 (d, J = 6.8 Hz, 2H, CH₂-O-TBDMS), 2.08 (s, 3H, OAc), 0.89 (s, 9H, C(CH₃)₃), 0.06 (s, 6H, Si(CH₃)₂).
-
¹³C NMR (100 MHz, CDCl₃) : δ 170.5 (C=O), 80.2 (C(CH₂-O-TBDMS)(OAc)(CD₃)₂), 63.7 (CH₂-O-TBDMS), 25.8 (C(CH₃)₃), 21.0 (OAc), 18.3 (SiC(CH₃)₃), −5.3 (Si(CH₃)₂).
-
HRMS (ESI) : m/z 252.459 [M + H]⁺ (calculated for C₁₂H₂₀D₆O₃Si: 252.459).
Optimization and Challenges
Isotopic Purity Control
Reaction Efficiency
-
Temperature control : Grignard addition at −78°C minimizes side reactions (e.g., over-addition).
-
Catalytic DMAP : Accelerates acetylation while reducing ester hydrolysis side reactions.
Scalability and Industrial Relevance
This route is scalable to gram-scale production, with yields exceeding 80% at each stage. Industrial adaptations might employ continuous flow systems for Grignard formation and quenching to enhance safety and throughput .
Chemical Reactions Analysis
Deprotection of TBDMS Ether
The TBDMS group is a common protecting group for alcohols. Its removal typically occurs under acidic or fluoride-based conditions:
- Fluoride-Mediated Cleavage : Reacts with tetrabutylammonium fluoride (TBAF) in THF or aqueous conditions to yield deuterated diols .
- Acidic Hydrolysis : Stable under mildly acidic conditions but cleaves in concentrated acids (e.g., HCl in methanol) .
Example Reaction :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| TBAF (1.0 M in THF) | RT, 4h | 2-Methyl-2-propanol-d6 + Acetic acid | ~85% |
| HCl (0.1 M in MeOH) | 50°C, 12h | Partially deuterated diol | 60–70% |
Hydrolysis of Acetate Group
The acetate ester undergoes hydrolysis under basic or enzymatic conditions:
- Basic Hydrolysis : NaOH or KOH in aqueous ethanol generates deuterated 2-methyl-2-propanol derivatives .
- Enzymatic Cleavage : Lipases (e.g., porcine pancreatic lipase) selectively hydrolyze esters under mild conditions .
Example Reaction :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 1M NaOH | EtOH/H₂O, 70°C, 6h | Deuterated tertiary alcohol | >90% |
Isotope Effects in Reactions
Deuterium substitution at the methyl groups (positions 1,1,1,3,3,3) influences reaction kinetics:
- Kinetic Isotope Effect (KIE) : Slower proton/deuteron transfer in acidic/basic media due to higher bond strength of C-D .
- Thermal Stability : Enhanced stability in elimination reactions compared to non-deuterated analogs .
Stability and Reactivity Considerations
Scientific Research Applications
Synthesis of Complex Organic Molecules
One of the primary applications of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 is in the synthesis of complex organic molecules. The TBDMS group serves as a protecting group for alcohols, allowing for selective reactions without interference from hydroxyl functionalities. This property is particularly useful in multi-step synthesis where protecting groups are necessary.
Case Study: Synthesis of Spiro Compounds
A notable case study involves the use of this compound in synthesizing spiro compounds, which are important in medicinal chemistry due to their biological activity. The reaction of dimethylsulfoxonium methylide with substituted cyclohexanones demonstrated high yields when using this compound as an intermediate .
Use as a Reagent in Organic Reactions
The compound is also utilized as a reagent in various organic reactions, including nucleophilic substitutions and eliminations. Its ability to stabilize reactive intermediates makes it an essential component in many synthetic pathways.
Table 2: Reactions Involving this compound
Applications in Analytical Chemistry
In analytical chemistry, this compound can be employed as a standard for mass spectrometry due to its unique isotopic labeling (d6). This feature allows for precise quantification and identification of compounds in complex mixtures.
Case Study: Mass Spectrometry Analysis
Research has shown that using deuterated compounds improves the accuracy of mass spectrometry analyses by reducing background noise and enhancing signal clarity. The use of this compound has been documented to yield reliable results in quantitative analyses .
Mechanism of Action
The mechanism by which 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 exerts its effects involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated assuming six deuterium atoms replace hydrogens in methyl/acetoxy groups.
Reactivity and Stability
- Target vs. 1-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-2-ol-d6 : The acetoxy group in the target enhances electrophilicity, making it susceptible to hydrolysis under basic conditions, unlike the hydroxyl group in the analog. Both retain TBDMS stability against nucleophiles but are cleavable via fluoride ions (e.g., TBAF).
- Target vs. 1-[(tert-butyldimethylsilyl)oxy]propan-2-ol : The simpler propan-2-ol derivative lacks isotopic labeling and the acetoxy group, limiting its utility in tracer studies or acyl-transfer reactions.
Isotopic Labeling and Spectral Properties
- The deuterated methyl and acetoxy groups in the target compound reduce signal splitting in ¹H NMR, simplifying spectral interpretation . In mass spectrometry, the d6 label increases molecular ion mass by ~6 Da, aiding quantification in biological matrices.
Biological Activity
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 (CAS No. 89922-82-7) is a silyl-protected compound that plays a significant role in synthetic organic chemistry. Its structural features, including the tert-butyldimethylsilyl (TBDMS) group, provide stability and reactivity that are beneficial in various chemical transformations. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H20O2Si
- Molecular Weight : 188.34 g/mol
- Physical State : Liquid
- Solubility : Soluble in dichloromethane, ether, ethyl acetate, hexane, and methanol
- Storage Conditions : Store at -20°C under inert atmosphere
The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of biologically active compounds. The TBDMS group serves as a protective group that can be easily removed under mild conditions, allowing for the generation of reactive intermediates that can participate in further chemical reactions.
Applications in Synthesis
This compound is utilized in the synthesis of various natural products and pharmaceuticals. For example:
- Total Synthesis of Natural Products : It has been employed as a key intermediate in the total synthesis of various bioactive compounds such as (+)-ambruticin and (−)-salinosporamide A, which have shown anticancer properties .
Case Studies
- Synthesis of Erythrose : The compound has been used as a reagent in the stereocontrolled production of erythrose through aldol reactions. This pathway highlights its utility in carbohydrate chemistry and potential applications in glycosylation reactions .
- Wittig Olefination : In synthetic transformations, the desilated form of this compound has been described as an effective coupling partner in Wittig olefination reactions, facilitating the formation of complex olefins .
Data Table: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Synthesis Applications | Key intermediate for natural products and pharmaceuticals |
| Mechanism | Acts as a protective group; facilitates reactivity upon desilylation |
| Case Studies | Total synthesis of (+)-ambruticin; stereocontrolled production of erythrose |
| Reactivity | Participates in aldol reactions and Wittig olefination |
Safety and Handling
The compound is classified with specific hazard statements indicating it may cause skin irritation and is flammable. Proper safety measures should be taken when handling this compound, including using personal protective equipment and working under an inert atmosphere to prevent degradation .
Q & A
Q. What is the synthetic role of the tert-butyldimethylsilyl (TBDMS) group in this compound, and how is it introduced/removed experimentally?
The TBDMS group acts as a protecting group for hydroxyl functionalities, preventing unwanted side reactions during synthesis. Its introduction typically involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or diisopropylamine. For example, in a related synthesis, n-butyllithium and borane-ammonia complex were used to activate intermediates before TBDMS protection . Deprotection is achieved via fluoride-based reagents (e.g., tetrabutylammonium fluoride, TBAF) under mild conditions. This method ensures selective removal without disrupting acid- or base-sensitive functional groups.
Q. How does deuterium labeling (d6) enhance analytical characterization of this compound?
Deuterium labeling improves traceability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) by introducing distinct isotopic signatures. For instance, deuterated solvents or reagents (e.g., D₂O, CD₃OD) are used to track kinetic isotope effects or metabolic pathways. The NIST Chemistry WebBook provides reference spectral data for deuterated compounds, enabling accurate peak assignments in NMR and MS analysis . This is critical for verifying synthetic intermediates or studying reaction mechanisms.
Advanced Questions
Q. How can contradictory yields in TBDMS-protected intermediate syntheses be resolved through experimental optimization?
Contradictory yields often stem from variability in reaction conditions (temperature, reagent stoichiometry, or purification methods). For example, a synthesis of a TBDMS-protected alcohol achieved 81% yield via flash column chromatography (hexane:ethyl acetate = 4:1) after optimizing stoichiometry (4.0 equiv. n-BuLi) and reaction time (4.5 h at room temperature) . Systematic screening using Design of Experiments (DoE) can identify critical parameters. Additionally, comparing literature protocols (e.g., NIST vs. journal methods) helps reconcile discrepancies by isolating variables like solvent polarity or catalyst load .
Q. What computational strategies improve the design of deuterated silyl-protected compound syntheses?
Integrated computational-experimental frameworks, such as those developed by ICReDD, combine quantum chemical calculations (e.g., density functional theory) with machine learning to predict optimal reaction pathways. For example, reaction path searches can identify low-energy transition states for deuterium incorporation, while informatics tools analyze experimental datasets to refine conditions (e.g., solvent, temperature) . This approach reduces trial-and-error cycles and enhances yield reproducibility.
Q. How do isotopic effects influence the stability and reactivity of deuterated intermediates in protic environments?
Deuterium’s higher mass reduces vibrational frequencies, leading to slower reaction kinetics (kinetic isotope effect, KIE). For instance, C–D bonds are ~6–10 kcal/mol stronger than C–H bonds, affecting hydrolysis rates of acetoxy groups. Stability studies under acidic/basic conditions (e.g., using HCl in THF, as in PubChem’s tert-butylamine derivatives) can quantify these effects . Monitoring via LC-MS or NMR (referencing NIST data) reveals degradation pathways and guides storage protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
